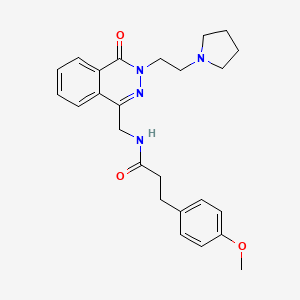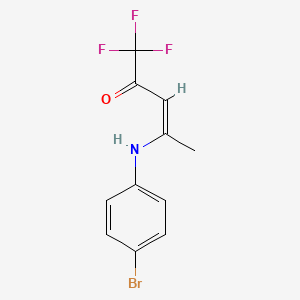
4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromoaniline is a compound where an aniline molecule is substituted with a bromine atom on the para position . It’s commercially available and can be used as a building block in various chemical syntheses .
Synthesis Analysis
4-Bromoaniline can be synthesized from aniline. The key step in this synthesis is the N-TBS (tert-butylsilyl) protection of the aniline nitrogen atom . This process is achieved under exceptionally mild conditions, utilizing methyllithium as a deprotonating agent to activate the aniline nitrogen for subsequent reaction with the TBS-Cl (tert-butylsilyl chloride) .Molecular Structure Analysis
The molecular formula of 4-Bromoaniline is C6H6BrN . It has an average mass of 172.023 Da and a Monoisotopic mass of 170.968353 Da .Chemical Reactions Analysis
One laboratory route to 1-bromo-4-iodobenzene involves the Sandmeyer reaction. 4-Bromoaniline is treated with concentrated sulfuric acid and sodium nitrite, then potassium iodide .Physical and Chemical Properties Analysis
4-Bromoaniline has a molar mass of 172.025 g·mol −1 . It has a density of 1.5 g/cm 3 and a melting point of 60 to 64 °C . Its solubility in water is less than 0.1 g/100 mL at 23 °C .Wissenschaftliche Forschungsanwendungen
Mechanistic Insights into Halocyclization
The halocyclization reaction of 4-penten-1-ol, mediated by various bis(substituted pyridine) and (disubstituted pyridine)bromonium triflates, was investigated to determine the influence of substituents on the mechanism of reaction. The study highlighted the process proceeds via a two-step mechanism where the starting species reversibly dissociates to a reactive monosubstituted intermediate, which then captures 4-penten-1-ol to form a halocyclized product. This mechanism provides insight into the reactivity and potential applications of compounds like 4-(4-Bromoanilino)-1,1,1-trifluoro-3-penten-2-one in synthesizing halocyclized products, potentially applicable in pharmaceutical and material science fields (Cui & Brown, 2000).
Applications in Organic Photovoltaic Devices
4-Bromoanisole, a related compound, has been used as a versatile processing additive to control phase separation and purity in organic photovoltaic devices. The findings suggest that derivatives of this compound could similarly influence the aggregation and morphology of polymer blends in photovoltaic devices, improving efficiency and performance (Xueliang Liu et al., 2012).
Enhancement in Electrolyte Solutions
A compound structurally similar to this compound, 4-(Trimethylsiloxy)-3-pentene-2-one (TMSPO), has shown to improve Coulombic efficiency and cycle retention in electrolyte solutions for high-voltage batteries. The study reveals the potential for this compound to be explored as an additive in electrolyte formulations for enhancing battery performance (Tae Jin Lee et al., 2019).
Fluoral-P: A Selective Reagent for Aldehydes
The compound 4-amino-3-penten-2-one, related to the structure of interest, has been introduced as a selective reagent for aldehydes, demonstrating the utility in automatic determinations of formaldehyde. This suggests that derivatives like this compound could be explored for their selectivity and reactivity towards aldehydes, offering potential applications in analytical chemistry (B. J. Compton & W. C. Purdy, 1980).
Safety and Hazards
Zukünftige Richtungen
As for future directions, 4-Bromoaniline could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks . These processes are significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .
Eigenschaften
IUPAC Name |
(Z)-4-(4-bromoanilino)-1,1,1-trifluoropent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c1-7(6-10(17)11(13,14)15)16-9-4-2-8(12)3-5-9/h2-6,16H,1H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQDODFZZQRCGX-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
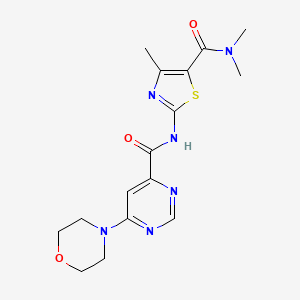

![3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2715906.png)

![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2715911.png)
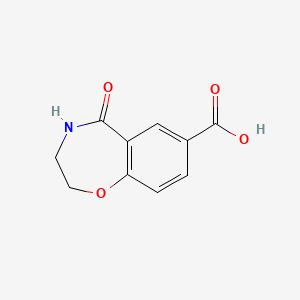
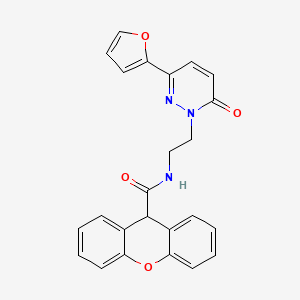

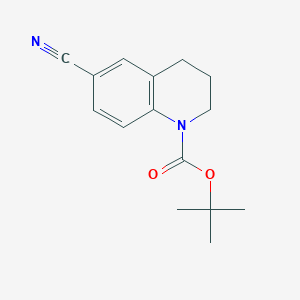
![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2715919.png)
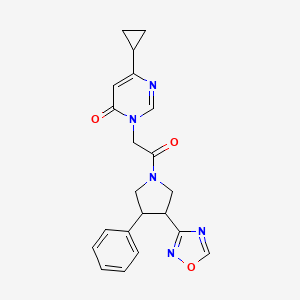

![6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B2715924.png)
